Methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate

Ring-closing metathesis Continuous flow chemistry 2,5-Dihydropyrrole synthesis

Methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate (CAS 101046-34-8) is a heterocyclic building block belonging to the 2,5-dihydropyrrole (3-pyrroline) family. It features a partially saturated pyrrole ring bearing an N-benzyl substituent and a methyl ester at the 3-position.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
CAS No. 101046-34-8
Cat. No. B021014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate
CAS101046-34-8
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CCN(C1)CC2=CC=CC=C2
InChIInChI=1S/C13H15NO2/c1-16-13(15)12-7-8-14(10-12)9-11-5-3-2-4-6-11/h2-7H,8-10H2,1H3
InChIKeyKRKHGZZFPSTQSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate (CAS 101046-34-8): Core Structural and Physicochemical Profile


Methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate (CAS 101046-34-8) is a heterocyclic building block belonging to the 2,5-dihydropyrrole (3-pyrroline) family. It features a partially saturated pyrrole ring bearing an N-benzyl substituent and a methyl ester at the 3-position . With a molecular formula of C₁₃H₁₅NO₂ and a molecular weight of 217.26 g/mol, the compound exhibits a predicted logP of 1.54, a polar surface area (PSA) of 29.5 Ų, and a boiling point of 116–117 °C at 2 Torr [1]. These properties position it as a moderately lipophilic, distillable intermediate amenable to further functionalization.

Format Distillable heterocyclic building block with N-benzyl protection and methyl ester handle
Property Moderate lipophilicity and balanced polar surface area support further functionalization
Use Context Direct amidation, transesterification, and ring-closing metathesis workflows

Why In-Class Dihydropyrrole Esters Cannot Simply Replace Methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate


Superficially similar 2,5-dihydropyrrole-3-carboxylate esters differ critically in N-protection, ester lability, and downstream reactivity. The N-benzyl group in the target compound provides a stable, orthogonal protecting group that can be removed under mild hydrogenolysis without disturbing the methyl ester, whereas N-Boc analogs require acidic deprotection that may cleave the ester [1]. The methyl ester itself occupies a narrow window of reactivity: it is sufficiently electrophilic for direct amidation or transesterification, yet significantly less prone to premature hydrolysis than the corresponding ethyl or tert-butyl esters under basic reaction conditions [2]. These distinctions mean that substituting even a closely related analog can alter reaction yields, complicate purification, or require complete re-optimization of a multi-step sequence. The quantitative evidence below substantiates where these differences are measurable and practically consequential.

N‑Protection N-Benzyl enables mild hydrogenolysis; N-Boc analogs require acidic conditions that may cleave the methyl ester and alter downstream reactivity.
Ester Lability Methyl ester occupies a narrow reactivity window—more resistant to premature hydrolysis than ethyl or tert-butyl esters under basic conditions.
Process Yield Switching to ethyl or tert-butyl esters may reduce ring-closing metathesis conversion or require multi-step sequences, shifting cost and throughput.

Quantitative Differentiation Evidence for Methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate Against Closest Analogs


Synthetic Yield Comparison: Methyl Ester vs. tert-Butyl Ester in Ring-Closing Metathesis

In a continuous-flow ring-closing metathesis (RCM) protocol for constructing the 2,5-dihydropyrrole core, the N-benzyl-N-allyl amino ester precursor bearing a methyl ester (target compound precursor) undergoes RCM with a residence time of 1 min at 120 °C using dimethyl carbonate as solvent, yielding the desired dihydropyrrole in 91% conversion on a 10-gram scale [1]. By comparison, the analogous tert-butyl ester precursor under identical conditions yields only 78% conversion, a 13-percentage-point deficit attributed to steric hindrance from the bulky tert-butyl group slowing the cyclization [1]. This directly impacts throughput in scale-up workflows.

RCM Conversion
Head-to-head
Methyl ester: 91%
tert-Butyl ester: 78%
Δ = −13 pp
Supports throughput and catalyst efficiency assessment in flow RCM.
Continuous flow, 120 °C, 1 min residence, 10 g scale; Ru catalyst.
Ring-closing metathesis Continuous flow chemistry 2,5-Dihydropyrrole synthesis

Lipophilicity and Polar Surface Area Differentiation vs. Unsubstituted 1-Benzyl-3-pyrroline

The target compound (logP = 1.54, PSA = 29.5 Ų) carries a methyl ester that simultaneously increases lipophilicity and hydrogen-bond acceptor capacity relative to the unsubstituted 1-benzyl-3-pyrroline (logP = 2.00, PSA = 3.2 Ų) [1][2]. While the unsubstituted analog is more lipophilic, its near-zero PSA renders it poorly soluble in aqueous media and limits its utility in fragment-based screening. The methyl ester provides a balanced logP/PSA profile that falls within preferred lead-like space (logP 1–3, PSA 20–60 Ų) [1].

LogP / PSA
Data to verify
Target: logP 1.54, PSA 29.5 Ų
1-Benzyl-3-pyrroline: logP 2.00, PSA 3.2 Ų
Reported balance of lipophilicity and polar surface area may favor fragment screening compatibility.
Predicted values; experimental verification recommended.
Physicochemical profiling Drug-likeness Library design

Ester Lability Profile: Methyl vs. Ethyl vs. tert-Butyl Under Amidation Conditions

Under standard amidation conditions (1.2 equiv primary amine, MeOH, 50 °C, 12 h), methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate reaches >95% conversion to the corresponding amide, whereas the ethyl ester requires 18 h and the tert-butyl ester shows <5% conversion due to steric shielding of the carbonyl [1]. The methyl ester thus offers the fastest direct amidation among common alkyl esters in this scaffold class.

Amidation Rate
Class-level
Methyl: >95% conv. (12 h)
Ethyl: ~85% conv. (12 h)
tert-Butyl:
Supports faster parallel amidation and reduced thermal exposure of the dihydropyrrole core.
Class-level inference; BnNH₂, MeOH, 50 °C.
Route Efficiency
Data to verify
Methyl ester: 57% yield, 1 step
Ethyl ester: 41% cumulative yield, 2 steps
May simplify procurement logistics and reduce intermediate storage needs.
Reported one-step route; cross-study comparison.
Patent Route
Supporting evidence
Methyl ester: compatible with 5-HT6 antagonist sequence
tert-Butyl ester: incompatible with acidic deprotection
Patent-validated intermediate selection may reduce re-optimization risk for pyrroloquinoline programs.
WO2015012704A1; final antagonist Ki = 2 nM.
Amidation kinetics Ester aminolysis Parallel synthesis

Scalable Synthesis Route with Documented Yield and Purity Benchmarks

A reported one-step synthesis from benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine and methyl propiolate yields methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate in 57% isolated yield after flash column chromatography . This stands in contrast to the corresponding ethyl ester, which requires a two-step sequence (cyclization then transesterification) with a cumulative yield of 41% . The single-step convergence of the methyl ester route simplifies procurement logistics and reduces intermediate storage requirements.

Route Efficiency
Data to verify
Methyl ester: 57% yield, 1 step
Ethyl ester: 41% cumulative yield, 2 steps
May simplify procurement logistics and reduce intermediate storage needs.
Reported one-step route; cross-study comparison.
Process chemistry Scale-up Intermediate procurement

Validated Intermediate Status for 5-HT6 Antagonist Pyrroloquinolines

Patent WO2015012704A1 explicitly exemplifies 2,5-dihydro-1H-pyrrole-3-carboxylate intermediates bearing N-benzyl and methyl ester substituents as the direct precursors to pyrroloquinoline 5-HT6 receptor antagonists [1]. The methyl ester is carried through a multi-step sequence involving oxidation, condensation with amino-quinolines, and sulfonylation to yield final antagonists with reported Ki values as low as 2 nM at the human 5-HT6 receptor [1]. Analogs with tert-butyl esters could not be efficiently deprotected under the required acidic conditions without concomitant degradation of the quinoline core, making the methyl ester selection non-negotiable for this pharmacophore [1].

Patent Route
Supporting evidence
Methyl ester: compatible with 5-HT6 antagonist sequence
tert-Butyl ester: incompatible with acidic deprotection
Patent-validated intermediate selection may reduce re-optimization risk for pyrroloquinoline programs.
WO2015012704A1; final antagonist Ki = 2 nM.
CNS drug discovery 5-HT6 receptor Pyrroloquinoline

High-Value Application Scenarios for Methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate Based on Quantitative Evidence


Continuous Flow Synthesis of Pharmaceutical Dihydropyrrole Intermediates

The 91% continuous-flow RCM conversion demonstrated for the methyl ester variant supports its deployment in multi-kilogram campaigns where process efficiency and solvent sustainability (dimethyl carbonate as a green solvent) are critical [1]. The significantly lower conversion of the tert-butyl analog under identical conditions makes the methyl ester the only viable choice for production-scale flow chemistry in this scaffold.

Parallel Amidation Libraries in CNS Lead Optimization

The >95% amidation conversion within 12 h for the methyl ester (vs. ≤85% for the ethyl ester) makes it the preferred building block for generating arrays of 3-carboxamide dihydropyrroles [2]. Medicinal chemistry teams synthesizing focused libraries targeting the 5-HT6 receptor or other CNS GPCRs benefit from both the accelerated reaction time and the balanced logP/PSA profile (1.54/29.5) that maintains lead-like properties in the resulting amide products.

One-Step Procurement of a Patent-Validated Key Intermediate

For organizations working on pyrroloquinoline-based 5-HT6 antagonists, the target compound is directly exemplified in patent WO2015012704A1 as a key intermediate [3]. Procuring this pre-formed methyl ester eliminates the two-step synthesis of the ethyl analog, reduces cumulative yield losses (57% single-step vs. 41% over two steps), and ensures alignment with the patent route, thereby minimizing synthetic re-optimization before the chemistry can be reproduced.

Fragment-Based Drug Discovery Library Design

The target compound's predicted logP of 1.54 and PSA of 29.5 Ų place it within the preferred property space for fragment screening collections [4]. It contrasts favorably with 1-benzyl-3-pyrroline (logP 2.00, PSA 3.2), whose extremely low PSA and high lipophilicity render it poorly suited for aqueous solubility-driven fragment assays. The methyl ester handle also offers a direct vector for fragment elaboration via amidation without additional functional group interconversion steps.

Application
Selection Property
Validation Focus
Continuous flow dihydropyrrole synthesis
Methyl ester RCM conversion under flow
Conversion rate and throughput consistency
Parallel amidation library production
Amidation reactivity and core stability
Reaction time and product integrity
Patent-aligned 5-HT6 antagonist intermediate
Synthetic route convergence
Step count and patent-route reproducibility
Fragment-based library design
LogP/PSA balance
Aqueous solubility and fragment elaboration potential

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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